molecular formula C27H26N6O2S2 B12141450 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-(6-methylb enzothiazol-2-yl)phenyl]acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-(6-methylb enzothiazol-2-yl)phenyl]acetamide

Cat. No.: B12141450
M. Wt: 530.7 g/mol
InChI Key: NLTOWGVKGALETF-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide is a complex organic compound that features a combination of triazole, thiazole, and benzothiazole moieties. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole and benzothiazole intermediates. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with appropriate phenyl derivatives. The benzothiazole ring is often synthesized via a condensation reaction between 2-aminothiophenol and substituted benzaldehydes .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(6-methylbenzothiazol-2-yl)phenyl]acetamide involves its interaction with various molecular targets and pathways. The triazole and benzothiazole moieties are known to bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, the compound may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .

Properties

Molecular Formula

C27H26N6O2S2

Molecular Weight

530.7 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide

InChI

InChI=1S/C27H26N6O2S2/c1-16(2)35-21-6-4-5-19(14-21)25-31-32-27(33(25)28)36-15-24(34)29-20-10-8-18(9-11-20)26-30-22-12-7-17(3)13-23(22)37-26/h4-14,16H,15,28H2,1-3H3,(H,29,34)

InChI Key

NLTOWGVKGALETF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NN=C(N4N)C5=CC(=CC=C5)OC(C)C

Origin of Product

United States

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